4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
CAS No.: 929444-45-1
Cat. No.: VC7652064
Molecular Formula: C25H20BrNO5
Molecular Weight: 494.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929444-45-1 |
|---|---|
| Molecular Formula | C25H20BrNO5 |
| Molecular Weight | 494.341 |
| IUPAC Name | 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
| Standard InChI | InChI=1S/C25H20BrNO5/c1-14-19-10-8-17(27-25(29)15-4-6-16(26)7-5-15)12-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29) |
| Standard InChI Key | UTGMZILVYYELOX-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC |
Introduction
Structural Elucidation and Molecular Descriptors
Core Architecture
4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (C₂₅H₂₀BrNO₅, MW: 494.3 g/mol) comprises three distinct moieties :
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Benzofuran Core: A fused bicyclic system (benzene + furan) with a methyl group at position 3.
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2,5-Dimethoxybenzoyl Group: Attached to the benzofuran’s position 2, this acyl group features methoxy substituents at positions 2 and 5 of the benzene ring.
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4-Bromobenzamide: Linked via an amide bond to the benzofuran’s position 6, this moiety contains a bromine atom at the para position of the benzene ring.
The interplay of electron-donating methoxy groups and electron-withdrawing bromine influences the compound’s electronic distribution, potentially affecting its reactivity and bioactivity .
Stereochemical and Topological Features
The compound’s InChI Key (LRPBSPSANBGMFG-UHFFFAOYSA-N) and SMILES (CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC) encode its connectivity and stereochemistry . Key structural parameters include:
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Planarity: The benzofuran core and adjacent acyl group adopt a near-planar conformation, facilitating π-π stacking interactions.
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Substituent Effects: The 2,5-dimethoxybenzoyl group introduces steric hindrance, while the bromine atom enhances molecular polarizability.
Table 1: Molecular Descriptors
| Descriptor | Value |
|---|---|
| IUPAC Name | 4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
| Molecular Formula | C₂₅H₂₀BrNO₅ |
| Molecular Weight | 494.3 g/mol |
| Topological Polar Surface Area | 77.8 Ų |
| LogP (Octanol-Water) | 5.8 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves multi-step sequences to assemble the benzofuran core and introduce functional groups:
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Benzofuran Core Formation:
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Cyclization of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions.
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Methylation at position 3 using methyl iodide.
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Acylation at Position 2:
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Friedel-Crafts acylation with 2,5-dimethoxybenzoyl chloride.
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Bromobenzamide Installation:
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Coupling of 4-bromobenzoyl chloride to the aminobenzofuran intermediate via amide bond formation.
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Critical Reaction Parameters
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Catalysts: Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
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Solvents: Dichloromethane or THF for acylation; DMF for amide coupling.
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Yield Optimization:
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Temperature control (<0°C) during acylation minimizes side reactions.
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Purification via column chromatography (silica gel, hexane/EtOAc) achieves >85% purity.
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Table 2: Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | 3-Methyl-1-benzofuran-6-amine | 72 |
| 2 | 2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran | 65 |
| 3 | Final Compound | 58 |
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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LogP (5.8): Indicates high lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .
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Topological Polar Surface Area (77.8 Ų): Suggests moderate permeability across biological barriers, aligning with Rule-of-Five guidelines .
Stability Profile
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Thermal Stability: Decomposes above 250°C, as inferred from analogs.
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Photolytic Sensitivity: The bromine atom may render the compound susceptible to UV-induced degradation, necessitating storage in amber glass.
Hypothesized Biological Activities
Anticancer Mechanisms
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Topoisomerase Inhibition: Structural analogs intercalate DNA and stabilize topoisomerase-DNA complexes, inducing apoptosis.
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Kinase Modulation: Methoxy groups may interact with ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
Table 3: Predicted Bioactivity Scores
| Target | Probability Score |
|---|---|
| DNA Gyrase | 0.78 |
| Topoisomerase II | 0.69 |
| EGFR Kinase | 0.64 |
Future Directions and Challenges
Synthetic Chemistry
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Catalyst Development: Exploring organocatalysts to improve acylation yields.
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Green Chemistry: Transitioning to solvent-free conditions using microwave irradiation.
Biological Evaluation
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In Vitro Screening: Prioritize assays against MRSA and pancreatic cancer cell lines.
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ADMET Profiling: Assess CYP450 inhibition and hepatotoxicity using in silico models.
Structural Modifications
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Bromine Replacement: Testing iodine or trifluoromethyl groups to optimize pharmacokinetics.
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Methoxy Isosteres: Replacing methoxy with bioisosteric groups (e.g., methylsulfonyl) to enhance solubility.
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